[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate is a complex organic compound characterized by its unique pyrrolidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a pyrrolidine precursor, followed by acetylation to introduce the acetate group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate exerts its effects involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-fluvastatin: A compound with a similar pyrrolidine structure but different functional groups.
(3S,5R)-carbapenam-3-carboxylic acid: Shares the pyrrolidine ring but has distinct biological activity.
Uniqueness
[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C12H14N2O3/c1-8(15)17-11-6-10(14(2)12(11)16)9-4-3-5-13-7-9/h3-5,7,10-11H,6H2,1-2H3/t10-,11+/m1/s1 |
InChI Key |
ZCLBVMFGRVMSHK-MNOVXSKESA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](N(C1=O)C)C2=CN=CC=C2 |
Canonical SMILES |
CC(=O)OC1CC(N(C1=O)C)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.